molecular formula C8H15N3 B1425230 Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine CAS No. 920478-54-2

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine

Cat. No. B1425230
M. Wt: 153.22 g/mol
InChI Key: BPZZSTFLYBNHIQ-UHFFFAOYSA-N
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Description

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine, also known as MIM-1, is a small molecule inhibitor that specifically targets the Mcl-1 protein, which plays a crucial role in the survival of cancer cells. MIM-1 has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.

Scientific Research Applications

High-Temperature Liquid Chromatography

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine has been used in high-temperature liquid chromatography (HTLC) studies. A notable example is the application of HTLC in the separation and analysis of AZD5438, a compound structurally similar to Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine, and its metabolites. This research showcased substantial reductions in run times using HTLC compared to conventional liquid chromatography (LC), without compromising the resolution for major metabolites (Shillingford et al., 2009).

Discovery of Selective TAAR1 Agonists

In the field of medicinal chemistry, research has focused on developing selective agonists for the TAAR1 receptor using imidazole compounds. This led to the discovery of RO5073012, a selective TAAR1 partial agonist with a good pharmacokinetic profile and potential implications for schizophrenia treatment (Galley et al., 2012).

Synthesis of Ionic Liquids

1-Isopropyl-imidazole, a related compound, has been synthesized and utilized in the creation of bidentate ionic liquids like 1,4-(1-isopropyl-imidazole) butane bromide. These ionic liquids are pivotal in various chemical processes due to their unique properties (Qi, 2011).

Metabolism Studies

Investigations into the metabolism of complex compounds like BMS-645737, which contains an isopropyl-imidazole structure, have provided insights into oxidative and conjugation reactions in drug metabolism. This research is crucial for understanding the biotransformation and safety of pharmacological agents (Johnson et al., 2008).

Catalytic Activity in Chemical Reactions

Compounds like ruthenium(II) picolyl-NHC complexes, incorporating isopropyl-imidazole structures, have been synthesized and characterized for their catalytic activity in reactions like amine N-alkylation and transfer hydrogenation. Such research aids in the development of efficient and versatile catalysts in organic chemistry (Fernández et al., 2012).

CO2 Capture

Research into CO2 capture has explored the use of ionic liquids incorporating imidazole structures, like 1-butyl imidazole, for efficient and reversible sequestration of CO2. This has implications for environmental technologies aimed at reducing carbon emissions (Bates et al., 2002).

properties

IUPAC Name

N-[(5-methyl-1H-imidazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)9-4-8-7(3)10-5-11-8/h5-6,9H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZZSTFLYBNHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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